Home > Products > Screening Compounds P136657 > (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide
(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide - 305373-25-5

(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide

Catalog Number: EVT-3116872
CAS Number: 305373-25-5
Molecular Formula: C16H13F2NO2
Molecular Weight: 289.282
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Inhibition of bacterial enzymes: Some N-arylcinnamanilides have shown the ability to bind to the active site of bacterial enzymes, like InhA in mycobacteria, thereby inhibiting their function [ [] ].
  • Antioxidant activity: Certain cinnamamide derivatives possess antioxidant properties, scavenging free radicals and reducing oxidative stress [ [] ].
  • Modulation of cellular signaling pathways: N-arylcinnamanilides have been shown to influence cellular signaling pathways, such as NF-κB, which plays a role in inflammation and immune response [ [, ] ].
Applications
  • Antibacterial agents: Many N-arylcinnamanilides exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA and VRE [ [, , , , ] ].
  • Antitubercular agents: Certain derivatives demonstrate promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains [ [, ] ].
  • Antifungal agents: Some N-arylcinnamanilides show antifungal activity against various fungal species, including those relevant to agriculture [ [] ].
  • Anti-inflammatory agents: Research suggests that these compounds can modulate inflammatory responses, potentially through their influence on signaling pathways like NF-κB [ [, ] ].

(2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide

  • Compound Description: This compound is a potent antimalarial agent, exhibiting an IC50 of 0.58 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102. []
  • Relevance: This compound shares the N-phenylcinnamamide core with (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide. The key structural difference lies in the substitution on the anilide ring. While the target compound has a difluoromethoxy group at the para position, this analog possesses a bromine atom at the para position and a chlorine atom at the ortho position. []

(2E)-N-[2,6-Dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

  • Compound Description: This derivative displayed promising antimalarial activity with an IC50 value of 2.0 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102. []
  • Relevance: This compound, similar to (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide, belongs to the N-phenylcinnamamide class of compounds. The difference lies in the substituents on the anilide ring. The target compound features a difluoromethoxy group at the para position, whereas this analog possesses two bromine atoms at the ortho positions and a trifluoromethyl group at the para position. []

(2E)-N-[4-Nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

  • Compound Description: This compound demonstrated significant antimalarial activity, exhibiting an IC50 value of 3.4 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102. []
  • Relevance: This compound shares the N-phenylcinnamamide scaffold with (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide. The distinction lies in the substitution pattern on the anilide ring. The target compound has a difluoromethoxy group at the para position, while this analog bears a nitro group at the para position and a trifluoromethyl group at the meta position. []

(2E)-N-(2-Bromo-5-fluorophenyl)-3-phenylprop-2-enamide

  • Compound Description: This derivative exhibited notable antimalarial activity, displaying an IC50 value of 4.3 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102. Its molecular structure has been confirmed through single-crystal X-ray analysis. [, ]
  • Relevance: This compound is structurally similar to (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide, both belonging to the N-phenylcinnamamide class. The key difference lies in the substitution on the anilide ring. The target compound has a difluoromethoxy group at the para position, while this analog possesses a bromine atom at the ortho position and a fluorine atom at the meta position. [, ]

(2E)-3-Phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide

  • Compound Description: This compound showed significant antimalarial activity with an IC50 value of 4.0 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102. []
  • Relevance: This compound shares the N-phenylcinnamamide core structure with (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide. The difference lies in the substitution pattern on the anilide ring. The target compound features a difluoromethoxy group at the para position, whereas this analog contains three chlorine atoms at the meta, para, and ortho positions. []
  • Compound Description: This derivative displayed potent antistaphylococcal activity with MIC values ranging from 0.15 to 5.57 µM against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains. []
  • Relevance: This compound, like (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide, belongs to the N-phenylcinnamamide family. The variation lies in the substituents on the anilide ring. The target compound features a difluoromethoxy group at the para position, while this analog possesses two trifluoromethyl groups at the meta positions. []
  • Compound Description: This compound exhibited significant antistaphylococcal activity, with MIC values ranging from 0.15 to 5.57 µM against both Staphylococcus aureus and MRSA strains. It also demonstrated potent antitubercular activity against Mycobacterium tuberculosis H37Ra. [, ]
  • Relevance: This compound, similar to (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide, belongs to the N-phenylcinnamamide class. The difference lies in the substituents on the anilide ring. The target compound has a difluoromethoxy group at the para position, whereas this analog possesses a single trifluoromethyl group at the meta position. [, ]
  • Compound Description: This compound displayed potent antitubercular activity, with a minimum inhibitory concentration (MIC) of 27.38 µM against Mycobacterium tuberculosis H37Ra. It also exhibited activity as a photosynthetic electron transport (PET) inhibitor. []
  • Relevance: This compound shares the N-phenylcinnamamide core with (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide. The key structural difference is the presence of two chlorine atoms at the meta positions of the anilide ring, compared to the difluoromethoxy group at the para position in the target compound. []
  • Compound Description: This compound exhibited potent antitubercular activity with an MIC of 27.38 µM against Mycobacterium tuberculosis H37Ra. []
  • Relevance: This compound shares the N-phenylcinnamamide scaffold with (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide. The difference lies in the presence of two chlorine atoms on the anilide ring, one at the meta position and the other at the para position, in contrast to the difluoromethoxy group at the para position in the target compound. []
  • Compound Description: This derivative showed antifungal activity with an MIC of 16.58 µM against Bipolaris sorokiniana. []
  • Relevance: This compound is structurally related to (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide, sharing the N-phenylcinnamamide core structure. The difference lies in the substitution on the anilide ring, where this analog has a fluorine atom at the meta position, while the target compound has a difluoromethoxy group at the para position. []

(2E)-N-(3-Methylphenyl)-3-phenylprop-2-enamide

  • Compound Description: This compound exhibited antifungal activity, showing an MIC of 33.71 µM against Bipolaris sorokiniana. []
  • Relevance: This compound shares the N-phenylcinnamamide core structure with (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide. The structural difference lies in the substitution on the anilide ring, with this analog having a methyl group at the meta position, whereas the target compound has a difluoromethoxy group at the para position. []

(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

  • Compound Description: This compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, with an MIC of 12.9 µM, outperforming ampicillin (MIC 45.8 µM). []
  • Relevance: This compound and (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide both belong to the N-phenylcinnamamide class. The difference lies in the substitution on the anilide ring: a fluorine atom at the meta position and a trifluoromethyl group at the para position in this analog, compared to the difluoromethoxy group at the para position in the target compound. []

(2E)-N-(4-Bromo-3-chlorophenyl)-3-phenylprop-2-enamide

  • Compound Description: This compound exhibited cytotoxicity against THP1-Blue™ NF-κB cells with an IC50 of 6.5 µM. []
  • Relevance: This compound shares the N-phenylcinnamamide core structure with (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide, differing in the substituents on the anilide ring. This analog possesses a bromine atom at the para position and a chlorine atom at the meta position, in contrast to the difluoromethoxy group at the para position in the target compound. []

Properties

CAS Number

305373-25-5

Product Name

(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide

IUPAC Name

(E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide

Molecular Formula

C16H13F2NO2

Molecular Weight

289.282

InChI

InChI=1S/C16H13F2NO2/c17-16(18)21-14-9-7-13(8-10-14)19-15(20)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,19,20)/b11-6+

InChI Key

DNHVTNYMQVVLKM-IZZDOVSWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.